2-Phenyl-4-hydroxy-1,2,3-triazole
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Overview
Description
2-Phenyl-4-hydroxy-1,2,3-triazole is an organic compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind with a variety of enzymes and receptors in biological systems, thus exhibiting versatile biological activities .
Synthesis Analysis
Triazoles can be synthesized from various nitrogen sources . A common method involves the reaction of aryl diazonium salts and isocyanide in a [3+2] cycloaddition . Another method modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-hydroxy-1,2,3-triazole is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There are two tautomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis
Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This property paves the way for the construction of diverse novel bioactive molecules . The C–H hydrogen bonding of the 1,2,3-triazole ring has been confirmed experimentally and also with computational results .Scientific Research Applications
Medicinal Chemistry
1,2,3-Triazoles, including “2-Phenyl-4-hydroxy-1,2,3-triazole” and “2-phenyl-1H-triazol-5-one”, have found broad applications in medicinal chemistry . They have been used in the development of drugs for c-Met inhibition and GABA A modulating activity . These compounds have shown potential in the treatment of various diseases .
Organic Synthesis
These compounds are also used in organic synthesis . Their unique structure and high chemical stability make them useful in various synthetic routes .
Polymer Chemistry
1,2,3-Triazoles have been incorporated into polymers for use in solar cells . Their strong dipole moment and hydrogen bonding ability make them ideal for this application .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character and strong dipole moment .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in various fields, including drug delivery and diagnostics .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as a tool for studying biological systems . They can be used to modify proteins or other biomolecules, allowing researchers to investigate their function .
Fluorescent Imaging
1,2,3-Triazoles have applications in fluorescent imaging . They can be used to create fluorescent probes, which are tools that allow researchers to visualize and track biological processes .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials . Their unique properties make them useful in the creation of materials with specific characteristics .
Safety And Hazards
properties
IUPAC Name |
2-phenyl-1H-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-6-9-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBEAXZSAOCHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2NC(=O)C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-hydroxy-1,2,3-triazole | |
CAS RN |
16293-42-8 |
Source
|
Record name | 2-phenyl-2H-1,2,3-triazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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